![molecular formula C9H12N2O4 B12553598 4-[(3-Hydroxypropyl)amino]-2-nitrophenol CAS No. 177080-35-2](/img/structure/B12553598.png)
4-[(3-Hydroxypropyl)amino]-2-nitrophenol
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Overview
Description
4-[(3-Hydroxypropyl)amino]-2-nitrophenol is an organic compound with the molecular formula C9H12N2O4. It is characterized by the presence of hydroxyl, amino, and nitro functional groups, making it a versatile compound in various chemical reactions. This compound is commonly used in the dye industry and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(3-Hydroxypropyl)amino]-2-nitrophenol can be synthesized starting from phenol. The synthetic route involves a nitration reaction followed by the introduction of the hydroxypropylamino group. The general steps are as follows:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.
Introduction of Hydroxypropylamino Group: The 2-nitrophenol is then reacted with 3-chloropropanol in the presence of a base, such as sodium hydroxide, to introduce the hydroxypropylamino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypropyl)amino]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification and amidation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-[(3-Hydroxypropyl)amino]-2-aminophenol.
Substitution: Formation of esters or amides depending on the substituents introduced.
Scientific Research Applications
Cosmetic Applications
Hair Dyes
One of the primary applications of 4-hydroxypropylamino-3-nitrophenol is in hair coloring products. It is used as a direct dye due to its effective coloring properties. The compound has been authorized for use in hair dyes at a maximum concentration of 2.6% when mixed with a developer. In oxidative formulations, the maximum concentration can be up to 5.2% .
Safety Assessment
The safety profile of this compound has been evaluated extensively. It has been reported that 4-hydroxypropylamino-3-nitrophenol exhibits a margin of safety of 89 based on subchronic oral studies in rats, indicating low toxicity at specified concentrations . Furthermore, studies on skin irritation have shown that it is non-irritating under semi-occlusive conditions, making it suitable for cosmetic applications .
Chemical and Industrial Applications
Catalyst in Chemical Reactions
Beyond cosmetics, this compound has potential applications as a catalyst in various chemical processes. For instance, it has been noted for its role in the synthesis of other compounds and may serve as an antioxidant or stabilizer in polymer formulations such as butyl rubber .
Analytical Chemistry
In analytical chemistry, 4-hydroxypropylamino-3-nitrophenol can be separated and analyzed using High-Performance Liquid Chromatography (HPLC). This method allows for the determination of purity and identification of impurities within chemical formulations. The mobile phase typically consists of acetonitrile and water, making it adaptable for various analytical needs .
Pharmacokinetic Studies
Research into the pharmacokinetics of this compound has demonstrated its absorption characteristics through human skin models. Studies indicate that when applied topically, significant portions are absorbed by the skin, with cumulative penetration rates varying based on formulation type (oxidative vs. semi-permanent) .
Study Type | Formulation Type | Cumulative Penetration (%) | Absorption Rate (mg Eq/cm²) |
---|---|---|---|
In vitro human skin study | Oxidative | 0.26% (with hair) | 2.50 |
In vitro human skin study | Semi-permanent | 0.46% (without hair) | 0.45 |
Toxicological Evaluations
Extensive toxicological evaluations have been conducted to assess the risks associated with the use of 4-hydroxypropylamino-3-nitrophenol in consumer products. The compound has been shown to have low acute toxicity and minimal dermal irritation potential . These findings support its safe use within regulated limits in cosmetic formulations.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypropyl)amino]-2-nitrophenol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to changes in cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: Similar structure but lacks the hydroxypropyl group.
2-Amino-4-nitrophenol: Similar structure but with different positioning of functional groups.
Properties
CAS No. |
177080-35-2 |
---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-2-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-5-1-4-10-7-2-3-9(13)8(6-7)11(14)15/h2-3,6,10,12-13H,1,4-5H2 |
InChI Key |
OQLFZVCVCTXDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
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